Perfluoro-3,6-dioxadecanoic acid
Description
Classification and Structural Features of Perfluoro-3,6-dioxadecanoic Acid within Broader PFAS Subgroups
The term PFAS encompasses a diverse group of chemicals. A primary distinction is made between perfluoroalkyl substances and polyfluoroalkyl substances. nih.gov Perfluoroalkyl substances have all their hydrogen atoms on the carbon chain replaced by fluorine atoms, whereas polyfluoroalkyl substances contain at least one perfluoroalkyl moiety but also have some carbon atoms where the hydrogens are not replaced by fluorine. nih.gov
PFAS are further categorized, often by the functional group they contain. Major groups include perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). Another important classification relates to chain length, with specific carbon count thresholds defining "long-chain" versus "short-chain" PFAS. nih.gov
This compound falls into a subgroup known as perfluoroether carboxylic acids (PFECAs). A defining structural feature of this subgroup is the presence of at least one ether linkage (a C-O-C bond) within the fluorinated carbon chain. This ether linkage distinguishes it from traditional PFCAs like PFOA. Its chemical structure consists of a carboxylic acid functional group attached to a perfluorinated carbon chain that incorporates ether oxygen atoms.
Research Significance and Rationale for Focused Investigation of this compound
The investigation of specific PFAS like this compound is driven by several factors. As legacy long-chain PFAS were phased out, replacement chemicals, including PFECAs, were introduced. nih.gov These alternatives were often developed with the assumption that they would have different, less concerning environmental and biological profiles. However, their structural similarity to older PFAS raises questions about their own persistence and potential for environmental impact.
The presence of ether linkages in the chemical structure of compounds like this compound can alter their physicochemical properties compared to their non-ether counterparts. These differences can influence their fate and transport in the environment, their bioaccumulation potential, and their interactions with analytical instruments. Therefore, focused research is necessary to develop effective detection methods and to understand the specific environmental behavior of these emerging contaminants. nih.gov The detection of ether-substituted PFAS in various environmental matrices has underscored the need to characterize their presence and distribution. nih.gov
Data Tables
Table 1: Chemical Identification of this compound
| Property | Value |
| Chemical Name | 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]acetic acid clearsynth.com |
| CAS Number | 137780-69-9 clearsynth.comexfluor.com |
| Molecular Formula | C8HF15O4 exfluor.comnih.gov |
| Molecular Weight | 446 g/mol exfluor.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15O4/c9-2(10,1(24)25)26-7(20,21)8(22,23)27-6(18,19)4(13,14)3(11,12)5(15,16)17/h(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSAKBBLKCJDCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF15O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381073 | |
| Record name | Perfluoro-3,6-dioxadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137780-69-9 | |
| Record name | Perfluoro-3,6-dioxadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 137780-69-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Environmental Occurrence and Distribution Research of Perfluoro 3,6 Dioxadecanoic Acid
Detection in Aquatic Environments
The presence of PFO2DA has been confirmed in both freshwater and marine environments, indicating its mobility and persistence in aquatic systems.
Freshwater Systems and Drinking Water Sources
Research has documented the presence of PFO2DA in surface water, particularly in areas impacted by industrial activities. A study conducted in the vicinity of a fluoropolymer production plant in the United Kingdom detected PFO2DA in various water samples. The concentrations in surface water near the facility varied, with specific levels detailed in the table below. While this study provides a snapshot of contamination near a known source, further research is needed to understand the broader prevalence of PFO2DA in freshwater systems and its potential to impact drinking water sources. Some studies have noted that concentrations of PFAS in drinking water are typically in the parts-per-trillion (ppt) range. Current time information in Dumfries and Galloway, GB.
Table 1: Concentration of Perfluoro-3,6-dioxadecanoic acid in Water Samples near a UK Fluoropolymer Production Plant
| Sample Location | Concentration (ng/L) |
| Discharge near lagoon (DBL) | 0.081 |
| Land drain north of lagoon (WLD) | 0.147 |
| Leaking discharge pipe (WLPD) | Not Detected |
| Hillylaid Pool | 0.02 |
| Main Discharge | 0.05 |
Data sourced from a 2023 study on PFAS in the vicinity of a UK fluoropolymer production plant. acs.org
Marine Environments and Biotic Matrices (e.g., marine organism plasma)
The occurrence of PFO2DA extends to marine ecosystems. While specific concentrations in seawater are not widely documented, its presence has been noted in the context of marine food webs. fiu.edu Research has indicated that while PFAS concentrations in marine waters are generally low, there can be significant enrichment at the air-sea interface, which could impact marine organisms, especially those in their early life stages. fiu.edu The potential for bioaccumulation in marine life is a significant concern. Although specific quantitative data for PFO2DA in marine organism plasma is limited in readily available literature, its inclusion in lists of PFAS analyzed in the plasma of species like the golden tilefish suggests it is a compound of interest in marine biomonitoring. Further investigation is required to determine the extent of its accumulation in marine biota.
Presence in Waste Streams and Contaminated Sites
Waste streams, particularly from industrial and municipal sources, are recognized as significant pathways for the release of PFAS into the environment.
Analysis of Landfill Leachate
Landfill leachate is a known repository for a wide array of contaminants, including PFAS. Several research documents, including theses and reports on solid waste management, have identified this compound as a compound analyzed in landfill leachate. ufl.eduhinkleycenter.orgufl.edu This indicates that consumer and industrial products containing PFO2DA or its precursors are disposed of in landfills, leading to its release into the leachate. However, specific, citable concentration data for PFO2DA in landfill leachate from peer-reviewed studies is not widely available, highlighting a gap in the current understanding of its prevalence in this waste stream.
Global Distribution and Ubiquitous Environmental Presence Studies
The detection of PFO2DA in various locations, including the UK and its inclusion in toxicology screening libraries in the United States, suggests a widespread, albeit not fully quantified, distribution. acs.orgresearchgate.nettoxicology.org Its listing as a component of aqueous film-forming foams (AFFF) in a patent application further points to potential sources and pathways for its global dissemination. google.com However, comprehensive global monitoring studies specifically tracking the ubiquitous presence of PFO2DA are not yet prevalent in the scientific literature. The persistent nature of PFAS compounds suggests that PFO2DA is likely to be found in various environmental compartments across the globe.
Biotic Accumulation and Transfer Potential in Environmental Systems
Environmental Fate and Transport Research of Perfluoro 3,6 Dioxadecanoic Acid
Persistence and Degradation Pathways
The robust nature of the carbon-fluorine bond in Perfluoro-3,6-dioxadecanoic acid renders it highly resistant to natural degradation processes.
This compound, like other perfluorinated compounds, is generally considered to be resistant to biodegradation. The strong carbon-fluorine bonds are not easily broken by microbial enzymes. While research has shown that some polyfluorinated compounds can be biodegraded, this process is often incomplete and may not lead to full mineralization. researchgate.net For many perfluoroalkyl substances, biodegradation of precursor compounds can lead to their formation, but further degradation of the resulting perfluorinated acids is limited. researchgate.net It is widely recognized that the biodegradation of perfluorinated carboxylic acids (PFCAs) is a very slow process compared to their formation from precursor degradation. industrialchemicals.gov.au
Research into the degradation of per- and polyfluoroalkyl substances (PFAS) has explored various chemical and photolytic methods. While direct photolysis of many PFAS like PFOA under typical environmental conditions is slow, certain advanced oxidation and reduction processes have shown effectiveness. nih.govmdpi.com
One area of investigation involves the use of hydrated electrons (e⁻aq), which can be generated through methods like UV/sulfite systems. Studies on other perfluoroalkyl ether carboxylic acids (PFECAs) have shown that hydrated electrons can effectively degrade these compounds. scispace.com The degradation efficiency is influenced by the molecular structure, including branching and the length of the fluoroalkyl chains. The presence of ether oxygen atoms in PFECAs can influence the degradation pathways, sometimes promoting cleavage of the ether C-O bonds and leading to more complete defluorination of parts of the molecule. scispace.com
Persulfate (S₂O₈²⁻), when activated by heat, light, or chemical means, generates sulfate (B86663) radicals (SO₄⁻•), which are highly reactive and can degrade PFAS. nih.gov The combination of UV light and persulfate has been shown to be an effective method for degrading PFOA, achieving high removal and defluorination efficiencies. nih.gov
The table below summarizes findings on the degradation of a related compound, PFOA, using various photolytic and chemical methods, which may provide insights into potential degradation pathways for this compound.
| Degradation Method | Conditions | Efficiency | Reference |
| UV/Persulfate | PFOA, Persulfate | High degradation and defluorination | nih.gov |
| Heat-activated Persulfate | PFOA, Persulfate, Heat | Effective degradation | nih.gov |
| UV/Sulfite | PFECAs, UV light, Sulfite | Degradation via hydrated electrons | scispace.com |
This compound can be considered a transformation product of larger, more complex fluorinated substances. The degradation of various industrial and commercial products containing polyfluoroalkyl substances can lead to the formation of persistent PFCAs like this compound. researchgate.netindustrialchemicals.gov.au
Precursors to PFCAs are numerous and can include fluorotelomer alcohols (FTOHs), which are known to degrade in the atmosphere and in wastewater treatment plants to form PFCAs. researchgate.netumweltbundesamt.de The degradation of these precursors is a significant source of PFCAs in the environment. industrialchemicals.gov.au While specific precursors that lead directly to this compound are not extensively detailed in the provided search results, the general pathway of precursor degradation is a well-established source of various PFCAs.
During the chemical degradation of other PFCAs like PFOA, shorter-chain PFCAs are often identified as transformation products. For example, the degradation of PFOA can lead to the formation of perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA). mdpi.comencyclopedia.pub This stepwise shortening of the perfluoroalkyl chain suggests that if this compound were to undergo degradation, it would likely form shorter-chain perfluoroether carboxylic acids.
Mobility and Sorption Characteristics in Environmental Compartments
The mobility and sorption of this compound in the environment are governed by its chemical structure and the properties of the surrounding media.
For a related compound, perfluoro-3,6-dioxaheptanoic acid, an experimental soil adsorption coefficient (Koc) has been reported, providing an indication of its tendency to bind to organic carbon in soil and sediment.
| Compound | Soil Adsorption Coefficient (Koc) | Reference |
| Perfluoro-3,6-dioxaheptanoic acid | 33.9 L/kg |
This relatively low Koc value suggests a higher potential for mobility in soil and a lower tendency for sorption compared to more hydrophobic compounds.
Due to their solubility in water and general resistance to degradation, perfluoroalkyl substances like this compound can be transported over long distances in aqueous systems. epa.gov The partitioning behavior between water and other environmental compartments, such as air and sediment, is a key factor in their environmental distribution.
Modeling studies of PFOA have indicated that the neutral acid form can partition from the bulk aqueous phase to the atmosphere, facilitating long-range transport. nih.gov While the anionic form is more prevalent in water, the neutral species governs the intermedia distribution. nih.gov This suggests that this compound could also exhibit partitioning behavior that contributes to its widespread environmental presence.
Advanced Analytical Methodologies for Detection and Quantification of Perfluoro 3,6 Dioxadecanoic Acid
Chromatographic Techniques for Trace Analysis
The primary challenge in analyzing Perfluoro-3,6-dioxadecanoic acid is its presence at very low concentrations in complex environmental samples.
Applications of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of this compound and other PFAS compounds. epa.govyoutube.com This technique offers high sensitivity and selectivity, which are crucial for distinguishing and quantifying trace levels of these compounds in intricate matrices like water, soil, and biological tissues. epa.govmdpi.com
The LC-MS/MS methodology involves separating the target analyte from other compounds in the sample using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. epa.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances the specificity of detection, minimizing the risk of false positives. mdpi.com For instance, U.S. Environmental Protection Agency (EPA) Method 537.1 utilizes LC-MS/MS for the determination of selected PFAS, including other ether-containing PFAS similar in structure to this compound, in drinking water. epa.govchromatographyonline.com
Researchers have continuously worked on optimizing LC-MS/MS methods to improve detection limits and analytical throughput. perkinelmer.com The development of ultra-high-performance liquid chromatography (UHPLC) has led to better resolution and faster analysis times compared to conventional HPLC. mdpi.com
Here is an interactive data table showing typical LC-MS/MS parameters used for PFAS analysis:
Table 1: Typical LC-MS/MS Parameters for PFAS Analysis| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | C18 reversed-phase |
| Mobile Phase A | Water with additives (e.g., ammonium (B1175870) acetate) |
| Mobile Phase B | Methanol (B129727) or acetonitrile |
| Gradient | Optimized for separation of target analytes |
| Flow Rate | Typically 0.2-0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Specific for this compound |
| Product Ion (m/z) | Specific for this compound |
| Collision Energy | Optimized for fragmentation |
Sample Preparation and Extraction Protocols for Complex Environmental Matrices
Effective sample preparation is a critical step to ensure accurate quantification of this compound, as it removes interfering substances and concentrates the analyte. youtube.com
Optimization of Solid Phase Extraction (SPE) Methods
Solid Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of this compound from aqueous samples. chromatographyonline.comnih.gov The selection of the appropriate SPE sorbent is crucial and depends on the specific PFAS analytes and the sample matrix. chromatographyonline.com For many PFAS, including those structurally related to this compound, weak anion exchange (WAX) or polymeric reversed-phase sorbents are commonly employed. chromatographyonline.com
The optimization of SPE methods involves several key steps:
Conditioning: The SPE cartridge is conditioned with a solvent to activate the sorbent.
Loading: The sample is passed through the cartridge, and the analyte is retained on the sorbent.
Washing: The cartridge is washed with a solvent to remove matrix interferences.
Elution: The analyte is eluted from the cartridge with a small volume of a strong solvent.
EPA Method 533, for example, specifies the use of SPE with an anion exchange sorbent for the analysis of certain PFAS in drinking water. epa.gov The efficiency of the extraction process is often monitored by spiking the sample with isotopically labeled internal standards. dtic.mil
The following table outlines a general SPE protocol for water samples:
Table 2: General Solid Phase Extraction (SPE) Protocol for Water Samples| Step | Procedure |
|---|---|
| Sorbent Selection | Weak Anion Exchange (WAX) or Polymeric Reversed-Phase |
| Cartridge Conditioning | Methanol followed by reagent water |
| Sample Loading | Pass a known volume of the water sample through the cartridge |
| Washing | Wash with a solution to remove interferences (e.g., water/methanol mix) |
| Elution | Elute with a small volume of a suitable solvent (e.g., methanol with ammonium hydroxide) |
| Concentration | Evaporate the eluate to a small volume and reconstitute in a suitable solvent for LC-MS/MS analysis |
Development and Validation of Standardized Analytical Procedures
The development and validation of standardized analytical procedures are essential for ensuring the reliability and comparability of data generated by different laboratories. ida.org The U.S. EPA has been at the forefront of developing and validating methods for PFAS analysis. epa.gov
EPA methods such as 537.1 and 533 provide detailed, validated procedures for the analysis of specific PFAS in drinking water. epa.gov These methods undergo a rigorous validation process that includes multi-laboratory studies to establish their accuracy, precision, and robustness. ida.org The validation process typically assesses parameters like the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. nih.govnih.gov
For a method to be considered validated, it must meet specific quality control acceptance criteria. ida.org This ensures that the data produced is of high quality and can be used for regulatory purposes. epa.gov The availability of certified reference materials (CRMs) is also crucial for method validation and ongoing quality control, allowing laboratories to verify the accuracy of their measurements. nih.gov
The table below summarizes key validation parameters for an analytical method:
Table 3: Key Parameters for Analytical Method Validation| Parameter | Description |
|---|---|
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. mdpi.com |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. nih.gov |
| Accuracy | The closeness of the measured value to the true value, often assessed using certified reference materials. nih.govnih.gov |
| Precision | The degree of agreement among a series of measurements, expressed as relative standard deviation (RSD). nih.govnih.gov |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. |
Mass Balance Approaches and Isotopic Tracing in Environmental Studies
Mass balance approaches are used to understand the fate and transport of this compound in the environment. This involves tracking the inputs, outputs, and transformations of the compound within a defined system, such as a watershed or a wastewater treatment plant. copernicus.org
Isotopic tracing is a powerful tool used in conjunction with mass balance studies. It involves the use of isotopically labeled standards, such as those containing Carbon-13 (¹³C), which are chemically identical to the target analyte but have a different mass. nih.gov By adding a known amount of the labeled standard to a sample, it is possible to accurately quantify the native (unlabeled) analyte, even if there are losses during sample preparation and analysis. This technique is known as isotope dilution analysis. dtic.mil
Isotope dilution is particularly valuable for complex matrices where matrix effects can suppress or enhance the instrument's response to the analyte. dtic.mil The use of ¹³C-labeled internal standards for each target analyte is a key feature of robust analytical methods for PFAS, including those for this compound. nih.gov
The following table lists some of the compounds mentioned in this article:
Synthesis and Derivatization Strategies for Perfluoro 3,6 Dioxadecanoic Acid
Academic Synthesis Routes for Perfluoro-3,6-dioxadecanoic Acid
The synthesis of this compound in an academic setting typically involves multi-step procedures starting from smaller perfluorinated building blocks. The general strategy revolves around the controlled oligomerization of fluoroalkene oxides followed by functional group transformations.
Exploration of Fluorous Carboxylic Acid Precursors
A primary pathway to this compound involves the use of fluorous carboxylic acid precursors, which are themselves synthesized through various fluorination techniques. One of the most common industrial methods for producing perfluorinated compounds is electrochemical fluorination (ECF). While this method is effective, it often results in a mixture of isomers.
A key precursor for the synthesis of perfluoroether carboxylic acids is hexafluoropropylene oxide (HFPO). The oligomerization of HFPO is a critical step in building the carbon-ether backbone of the target molecule. This reaction is typically initiated by a fluoride (B91410) ion source, such as cesium or potassium fluoride, in an aprotic polar solvent. The reaction proceeds via anionic ring-opening polymerization.
The general scheme for the synthesis starting from a perfluoroacyl fluoride, which is a direct precursor to the carboxylic acid, is the hydrolysis of the corresponding perfluoroether acyl fluoride. For instance, the synthesis can be envisioned to start from the appropriate perfluoroether acyl fluoride, which is then hydrolyzed to the carboxylic acid.
A plausible, though not explicitly detailed in readily available literature for this specific molecule, academic synthesis could involve the controlled oligomerization of hexafluoropropylene oxide (HFPO) to obtain a mixture of perfluoroether acyl fluorides. The desired dimer or trimer can then be isolated and subsequently hydrolyzed. For example, the reaction of a suitable perfluorinated diacid fluoride with HFPO can lead to the formation of a longer chain diacid fluoride, which after purification and further reactions could yield the target molecule.
Investigation of Fluorous Carboxylic Ester Pathways
An alternative and often complementary approach to the synthesis of this compound involves the use of fluorous carboxylic ester pathways. These pathways offer advantages in terms of purification and handling of intermediates. The synthesis can proceed through the esterification of a precursor perfluoroether acyl fluoride, followed by hydrolysis of the resulting ester to the final carboxylic acid.
For instance, a perfluoroether acyl fluoride precursor can be reacted with an alcohol, such as methanol (B129727) or ethanol, in the presence of a suitable catalyst or base to form the corresponding methyl or ethyl ester. This ester can be purified by distillation or chromatography. The final step is the hydrolysis of the purified ester, typically under acidic or basic conditions, to yield this compound.
A specific, albeit related, example from the patent literature describes the synthesis of perfluoro-3,6-dioxa-4-methyl-7-octenesulfonyl fluoride, which involves the reaction of tetrafluoroethane-beta-sultone with hexafluoropropylene oxide. google.com This highlights the use of complex fluorinated precursors to build specific ether-containing backbones. While not a direct synthesis of the target carboxylic acid, it demonstrates the modular approach often employed in the synthesis of such complex fluorinated molecules.
The table below summarizes the general steps that could be involved in the synthesis via a fluorous carboxylic ester pathway.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Oligomerization of HFPO | Hexafluoropropylene oxide (HFPO), Fluoride ion source (e.g., CsF), Aprotic polar solvent (e.g., diglyme) | Mixture of perfluoroether acyl fluorides |
| 2 | Esterification | Isolated perfluoroether acyl fluoride, Alcohol (e.g., Methanol), Base (e.g., Pyridine) | Perfluoroether methyl ester |
| 3 | Purification | Distillation or Chromatography | Purified perfluoroether methyl ester |
| 4 | Hydrolysis | Purified perfluoroether methyl ester, Acid or Base (e.g., H₂SO₄ or NaOH) followed by acidification | This compound |
Strategies for Functionalization and Derivatization for Research Applications
The carboxylic acid group of this compound serves as a versatile handle for a variety of functionalization and derivatization reactions, enabling the synthesis of novel molecules for specific research applications. These modifications are crucial for creating probes for biological studies, developing new materials, and for analytical purposes.
The conversion of the carboxylic acid to other functional groups is a key strategy. For instance, the carboxylic acid can be converted to an acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate that can be readily converted into a wide range of other functional groups.
From the acid chloride, amides can be synthesized by reaction with primary or secondary amines. This is a fundamental transformation for creating derivatives for biological evaluation, as the amide bond is a key feature in many biologically active molecules. Similarly, esters can be formed by reacting the acid chloride with various alcohols.
For biological applications, it is often desirable to attach a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety. This can be achieved by coupling the perfluoroether carboxylic acid (or its activated form) with a linker that contains the desired reporter group. For example, the carboxylic acid can be activated with a carbodiimide (B86325) reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an active ester, which can then react with an amine-functionalized fluorescent dye or biotin derivative.
The table below outlines some common derivatization strategies for this compound for research applications.
| Functional Group Transformation | Reagents and Conditions | Application |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Highly reactive intermediate for further derivatization |
| Amide Formation | Acid chloride + Primary/Secondary Amine | Synthesis of biologically active molecules, polymers |
| Ester Formation | Acid chloride + Alcohol | Analytical standards, material science applications |
| Fluorescent Labeling | Carboxylic acid + Amine-functionalized fluorophore + Activating agent (e.g., EDC, DCC) | Biological imaging, fluorescence-based assays |
| Biotinylation | Carboxylic acid + Amine-functionalized biotin + Activating agent (e.g., EDC, DCC) | Affinity purification, protein-ligand interaction studies |
These derivatization strategies allow for the tailored design of molecules based on the this compound scaffold, opening up a wide range of possibilities for its application in advanced research.
Environmental Remediation and Degradation Technologies for Perfluoro 3,6 Dioxadecanoic Acid
Adsorption-Based Removal Strategies
Adsorption is a widely studied method for the removal of PFAS from water, relying on the accumulation of these substances at the interface between a liquid and a solid phase. epa.gov The effectiveness of adsorption is influenced by the properties of both the adsorbent material and the specific PFAS compound.
Granular activated carbon (GAC) and powdered activated carbon (PAC) are the most common adsorbents used for PFAS removal due to their high porosity, large surface area, and relatively low cost. epa.govacs.org The primary mechanism for PFAS adsorption onto activated carbon is hydrophobic interaction between the fluorinated carbon chain of the PFAS molecule and the carbon surface. nih.govresearchgate.net Electrostatic interactions can also play a role, depending on the surface charge of the carbon and the charge of the PFAS headgroup. researchgate.netnih.gov
While GAC and PAC have proven effective for removing legacy long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS), their performance for shorter-chain PFAS and PFECAs can be more variable. epa.gov Generally, adsorption capacity decreases with shorter chain length. epa.gov For PFECAs like Perfluoro-3,6-dioxadecanoic acid, the presence of ether oxygen atoms in the carbon chain can influence its polarity and spatial configuration, which in turn affects its adsorption affinity. Studies on various PFAS have shown that both the adsorbent's characteristics (e.g., pore size distribution, surface chemistry) and water quality parameters (e.g., pH, presence of dissolved organic matter) significantly impact removal efficiency. researchgate.netnih.gov For instance, positively charged activated carbons have demonstrated higher apparent adsorption capacities for more hydrophilic PFAS. researchgate.netnih.gov
While specific isotherm and kinetic data for the adsorption of this compound on GAC and PAC are not widely available in the reviewed literature, the general principles of PFAS adsorption suggest that activated carbon would be a viable, though potentially less efficient, treatment option compared to its effectiveness for longer-chain perfluorinated compounds. epa.govnih.gov
Table 1: Factors Influencing Activated Carbon Adsorption of PFAS
| Factor | Influence on Adsorption |
| PFAS Chain Length | Longer chains generally lead to higher adsorption. |
| Functional Group | Sulfonates tend to adsorb more strongly than carboxylates. |
| Adsorbent Pore Size | Micropores are important for the adsorption of smaller PFAS molecules. researchgate.net |
| Adsorbent Surface Charge | Positively charged surfaces can enhance the adsorption of anionic PFAS. nih.gov |
| pH of Water | Affects the surface charge of the adsorbent and the speciation of PFAS. |
| Dissolved Organic Matter | Can compete with PFAS for adsorption sites, reducing efficiency. nih.gov |
Cyclodextrins (CDs) are cyclic oligosaccharides that have emerged as promising materials for the removal of various pollutants, including PFAS. google.commdpi.com These molecules have a unique torus-like structure with a hydrophobic inner cavity and a hydrophilic exterior. mdpi.com This structure allows them to encapsulate hydrophobic "guest" molecules, such as the fluorinated tail of this compound, within their cavity, forming a host-guest inclusion complex. google.comnih.gov
The formation of these complexes effectively sequesters the PFAS from the aqueous phase. nih.gov Beta-cyclodextrin (β-CD), which consists of seven glucose units, has been shown to form particularly strong complexes with PFOA. nih.gov The strength of this interaction is a key advantage of CD-based systems over traditional adsorbents. google.com
To enhance their practical application in water treatment, cyclodextrins are often polymerized or immobilized onto solid supports. google.commdpi.com These modifications create stable, insoluble materials that can be used in filtration systems. Research has demonstrated that β-CD-based polymers can effectively remove a range of PFAS from water, even at low concentrations. mdpi.com A key mechanism is the non-covalent interaction leading to the formation of the host-guest complexes. mdpi.com Notably, a patent for the remediation of PFAS using cyclodextrins specifically lists this compound as a compound that can be targeted by this technology. google.com
Table 2: Comparison of Adsorption Mechanisms
| Adsorbent | Primary Mechanism | Key Features |
| Activated Carbon | Hydrophobic Interactions | High surface area, porous structure, influenced by water chemistry. nih.govresearchgate.net |
| Cyclodextrin Polymers | Host-Guest Complexation | Hydrophobic inner cavity encapsulates PFAS, high selectivity. google.comnih.gov |
Advanced Oxidation and Reduction Processes
Advanced oxidation processes (AOPs) and advanced reduction processes (ARPs) are treatment technologies that utilize highly reactive radicals to break down persistent organic pollutants.
Reductive processes utilizing hydrated electrons (e-aq) have shown significant promise for the degradation of PFECAs. escholarship.orgacs.orgescholarship.org Hydrated electrons are powerful reducing agents that can be generated in water through methods like UV irradiation of sulfite. escholarship.orgiaea.org
Studies on the degradation of various PFECAs by hydrated electrons have revealed that the presence of ether oxygen atoms makes these compounds more susceptible to degradation compared to their perfluorinated carboxylic acid (PFCA) counterparts. escholarship.orgacs.orgescholarship.org The degradation of PFECAs proceeds through several pathways, including the cleavage of the C-O ether bonds and C-C bonds, as well as direct C-F bond cleavage. acs.org The cleavage of the ether bond is a particularly important pathway for PFECAs, as it leads to the formation of unstable perfluoroalcohols that can more readily undergo further degradation and defluorination. escholarship.orgacs.orgescholarship.org This is in contrast to the degradation of PFCAs, which can result in the formation of more recalcitrant polyfluorinated products. escholarship.orgescholarship.org The structure of the PFECA, including the length of the fluoroalkyl chains segregated by the ether oxygens, influences the rate and extent of degradation. escholarship.orgescholarship.org
Photo-Fenton reactions and photocatalysis are AOPs that generate highly reactive hydroxyl radicals (•OH) to oxidize organic pollutants. google.comnih.gov The conventional Fenton process involves the reaction of hydrogen peroxide with ferrous iron. The photo-Fenton process enhances this reaction with the use of UV light. Photocatalysis typically employs a semiconductor material, such as titanium dioxide (TiO2), which, upon UV irradiation, generates electron-hole pairs that lead to the formation of •OH radicals. nih.gov
These methods have been investigated for the degradation of various PFAS. google.comosti.gov The degradation mechanism for PFOA, for example, is thought to be initiated by an attack on the carboxylic acid headgroup, leading to decarboxylation and the formation of a perfluoroalkyl radical. nih.gov This radical can then undergo further reactions, leading to stepwise defluorination. nih.gov The efficiency of these processes can be enhanced by modifying the photocatalyst, for instance by doping it with a metal like palladium to improve charge separation. nih.gov While these technologies are established for general PFAS treatment, specific studies focusing on the photo-Fenton or photocatalytic degradation of this compound are limited in the available literature. However, the general principles suggest potential applicability.
Thermal Treatment and Controlled Incineration Approaches
Thermal treatment, including controlled incineration, is a technology being explored for the complete destruction of PFAS, including this compound. The high thermal stability of the carbon-fluorine bond in PFAS molecules necessitates high temperatures for effective breakdown.
Research into the incineration of PFAS aims to achieve complete mineralization, which converts the fluorocarbon chains into less harmful inorganic compounds such as calcium fluoride (B91410), carbon dioxide, carbon monoxide, and water. www.csiro.au These byproducts can potentially be captured and repurposed. www.csiro.au
A recent international study focused on the incineration of perfluorohexanoic acid (PFHxA), a common type of PFAS, to understand the chemical reactions involved in its thermal destruction. www.csiro.auwww.csiro.au This research is crucial as improper incineration can lead to the formation of other harmful products and does not guarantee complete destruction. www.csiro.au By identifying the short-lived intermediate molecules formed during the burning process, researchers can better define the conditions for safe and complete destruction. www.csiro.auwww.csiro.au
Another study investigated the incineration of perfluorooctanoic acid (PFOA) and perfluorooctadecanoic acid (PFOcDA) at temperatures ranging from 450°C to 1000°C with a residence time of 2 seconds. nih.govresearchgate.net The results showed that a destruction efficiency of 99.999% was achieved for both compounds at 850°C. nih.govresearchgate.net However, the destruction efficiency significantly decreased at temperatures below 700°C. nih.govresearchgate.net
This research also highlighted the formation of various byproducts during incineration, including shorter and longer-chain perfluorinated carboxylic acids (PFCAs) and polyfluoroalkyl ether carboxylic acids (PFECAs), especially at lower temperatures. nih.govresearchgate.net The distribution of these byproducts was predominantly in the exhaust gas, emphasizing the need for sufficient incineration temperatures (above 850°C) to ensure the effective destruction of both the parent compounds and their byproducts. nih.govresearchgate.net
The following table summarizes the destruction efficiencies of PFOA and PFOcDA at different incineration temperatures.
| Compound | Incineration Temperature (°C) | Destruction Efficiency (%) | Reference |
| Perfluorooctanoic acid (PFOA) | 850 | 99.999 | nih.govresearchgate.net |
| Perfluorooctadecanoic acid (PFOcDA) | 850 | 99.999 | nih.govresearchgate.net |
| Perfluorooctanoic acid (PFOA) | <700 | Significantly decreased | nih.govresearchgate.net |
| Perfluorooctadecanoic acid (PFOcDA) | <700 | Significantly decreased | nih.govresearchgate.net |
Mechanistic Investigations of Perfluoro 3,6 Dioxadecanoic Acid in in Vitro and Model Organism Systems
Cellular Viability and Proliferation Studies in Human Cell Lines
Assessment in Human Placental Trophoblast Cells (JEG-3)
The human placental trophoblast cell line, JEG-3, has proven to be a valuable tool for investigating the effects of various substances on placental function. nih.govsemanticscholar.orgresearchgate.net In a high-throughput toxicity screen of 42 different PFAS compounds, Perfluoro-3,6-dioxadecanoic acid was identified as one of ten PFAS that reduced the viability of JEG-3 cells after a 24-hour exposure period. nih.gov
Further analysis in the same study revealed that while a definitive EC50 (the concentration at which 50% of the maximum effect is observed) for cell viability could not be determined, the EC50 for proliferation was calculated to be 282.8 µM. nih.gov This suggests that PFDoDA can inhibit the growth of these critical placental cells. The study also highlighted that the sensitivity of JEG-3 cells to chemical toxicity can be influenced by the concentration of fetal bovine serum (FBS) in the culture medium, with lower FBS concentrations leading to increased sensitivity. nih.govsemanticscholar.org
It is important to note that exposure to other PFAS, such as PFOA and PFOS, has also been shown to induce developmental toxicity in animal models, leading to outcomes like fetal growth retardation and reduced placental efficiency. unc.edu Some studies suggest that these effects may be mediated through the placenta, highlighting the importance of understanding how these chemicals impact placental cell function. unc.edunih.gov
Analysis of Mitochondrial Membrane Potential (MMP) in Cellular Systems
Mitochondria, the powerhouses of the cell, are critical for cellular energy production. A key indicator of mitochondrial health is the mitochondrial membrane potential (MMP). A decrease in MMP is often associated with mitochondrial dysfunction and can trigger apoptosis, or programmed cell death. spandidos-publications.comnih.govresearchgate.net
In the high-throughput screening study involving JEG-3 cells, the effect of this compound on MMP was also assessed. The EC50 for the reduction of MMP was determined to be 350.1 µM. nih.gov This finding indicates that PFDoDA can disrupt mitochondrial function in these placental cells.
Studies on other PFAS compounds have consistently shown that they can induce mitochondrial toxicity. For instance, perfluorooctanoic acid (PFOA) has been shown to cause mitochondrial dysfunction in various cell types, including pancreatic β-cells and neurons. spandidos-publications.comnih.govnih.gov This dysfunction is often characterized by increased oxidative stress, collapse of the mitochondrial membrane potential, and reduced ATP levels. spandidos-publications.comnih.gov Research also suggests that the length of the carbon chain in perfluoroalkyl carboxylic acids (PFCAs) influences their mitochondrial toxicity, with longer chains generally leading to greater disruption of mitochondrial function. frontiersin.org Some PFAS, like PFOA and perfluorooctane (B1214571) sulfonate (PFOS), are believed to act as protonophoric uncouplers, which disrupts the process of ATP synthesis. researchgate.net
High-Throughput Screening Methodologies in Biological Assays
High-throughput screening (HTS) methodologies are essential for rapidly evaluating the potential toxicity of a large number of chemicals. doi.orgscispace.com These methods often employ in vitro cell-based assays and small model organisms to identify compounds that may warrant further investigation.
Application of Zebrafish Embryo Models for Biological Screening
The zebrafish (Danio rerio) has emerged as a powerful model organism for developmental toxicity screening due to its rapid embryonic development, genetic similarity to humans, and transparent embryos that allow for easy observation of developmental processes. mdpi.commdpi.com Zebrafish are increasingly used in HTS assays to assess the effects of a wide range of chemicals, including PFAS. duke.edunih.govmdpi.comresearchgate.netnih.govscilit.com
A large-scale study screened 182 different PFAS compounds for developmental toxicity using a zebrafish embryo assay. duke.eduresearchgate.netnih.govscilit.com This study identified that 30% of the tested PFAS were developmentally toxic. duke.eduresearchgate.netnih.govscilit.com While this particular study did not specifically highlight this compound, it did find that other ether-containing PFAS, such as perfluoro-3,6,9-trioxatridecanoic acid, were among the more potent developmentally toxic compounds. duke.eduresearchgate.netnih.govscilit.com This suggests that the ether linkage within the chemical structure may play a role in the observed toxicity. Other studies have also utilized zebrafish to investigate the effects of PFAS on various endpoints, including behavior and lipid metabolism. mdpi.comnih.gov
Evaluation of Sodium Iodide Symporter (NIS) Inhibition in Thyroid Cell Models
The sodium iodide symporter (NIS) is a crucial protein responsible for the uptake of iodide into the thyroid gland, a critical first step in the synthesis of thyroid hormones. nih.govnih.gov Disruption of NIS function can lead to impaired thyroid hormone production, which can have significant consequences for development and metabolism. nih.govepa.gov
In vitro assays using thyroid cell models, such as the Fischer rat thyroid follicular cell line (FRTL-5), are used to screen for chemicals that can inhibit NIS activity. nih.govnih.govresearchgate.net These assays have been instrumental in identifying several PFAS compounds as potent NIS inhibitors. nih.govnih.govresearchgate.net For example, studies have shown that perfluorooctanesulfonic acid (PFOS) and perfluorohexane (B1679568) sulfonate (PFHxS) can strongly inhibit NIS-mediated iodide uptake. nih.govnih.govresearchgate.net
While direct evidence for NIS inhibition by this compound is not yet available, the structural similarities to other known NIS-inhibiting PFAS raise concerns about its potential to disrupt thyroid function. The broader class of PFAS has been shown to interfere with thyroid hormone synthesis through various mechanisms, including altering the expression of proteins involved in iodide transport and binding to thyroid hormone receptors. acs.orgnih.govyoutube.com
Omics-Based Approaches for Pathway Elucidation
Omics technologies, such as transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes that occur within an organism or cell in response to a chemical exposure. doi.orgscispace.comnih.govtorrens.edu.aunih.govnih.gov These powerful tools are increasingly being used to elucidate the biological pathways perturbed by PFAS.
By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the key molecular initiating events and downstream effects of PFAS exposure. nih.gov This information is critical for understanding the mechanisms of toxicity and for developing more accurate risk assessments.
For instance, omics studies have revealed that PFAS exposure can disrupt lipid and amino acid metabolism, alter cell signaling pathways, and interfere with nuclear receptor function. nih.gov In the context of hepatotoxicity, omics approaches have highlighted the role of the gut microbiota in mediating the toxic effects of PFAS. nih.gov While specific omics studies on this compound are still emerging, the application of these technologies to the broader class of PFAS is providing invaluable insights into their modes of action. doi.orgnih.govtorrens.edu.aunih.gov
Interactive Data Table: Effects of this compound on JEG-3 Cells
| Endpoint | EC50 (µM) | Reference |
| Proliferation | 282.8 ± 25.7 | nih.gov |
| Mitochondrial Membrane Potential | 350.1 ± 16.1 | nih.gov |
Toxicometabolomics Applications (e.g., High-Resolution Magic-Angle Spinning Nuclear Magnetic Resonance)
Toxicometabolomics, the study of metabolic responses to toxicants, has been employed to elucidate the mechanisms of PFDoDA toxicity. A key technology in this field is High-Resolution Magic-Angle Spinning Nuclear Magnetic Resonance (HRMAS NMR), which allows for the analysis of intact tissue samples, providing a snapshot of the metabolic state.
A comparative toxicometabolomics study utilized zebrafish embryos (Danio rerio) as a model organism to investigate the effects of PFDoDA, referred to as PFO2DA in the study, alongside the legacy PFAS, perfluorooctanoic acid (PFOA). nih.gov This research revealed that the toxicity of PFDoDA was both quantitatively and qualitatively similar to that of PFOA. nih.gov The study identified significant alterations in the metabolic profiles of the exposed zebrafish embryos, suggesting that PFDoDA targets hepatocytes, leading to hepatotoxicity, and also modulates neural metabolites. nih.gov
The observed metabolic dysfunctions pointed towards a mechanism involving mitochondrial disruption and the activation of peroxisome proliferator-activated receptors (PPARs). nih.gov These disruptions manifested as imbalances in carbohydrate, lipid, and amino acid metabolism. nih.gov Such metabolic shifts are consistent with a potential contribution of PFDoDA to metabolic syndrome-like effects. nih.gov A dissertation study further corroborated the use of zebrafish embryos and metabolomics to assess the toxicity of next-generation PFAS, including PFDoDA. fiu.edu
Table 1: Summary of Toxicometabolomic Findings for this compound in Zebrafish Embryos
| Parameter | Observation | Reference |
| Model Organism | Zebrafish Embryo (Danio rerio) | nih.gov |
| Analytical Technique | High-Resolution Magic-Angle Spinning Nuclear Magnetic Resonance (HRMAS NMR) | nih.gov |
| Primary Target Organs/Cells | Hepatocytes, Neural Tissues | nih.gov |
| Proposed Mechanisms | Mitochondrial Disruption, Peroxisome Proliferator-Activated Receptor (PPAR) Activation | nih.gov |
| Affected Metabolic Pathways | Carbohydrate Metabolism, Lipid Metabolism, Amino Acid Metabolism | nih.gov |
| Overall Toxicity Comparison | Quantitatively and qualitatively similar to Perfluorooctanoic Acid (PFOA) | nih.gov |
Gene Expression Analysis in Model Systems
The impact of this compound on cellular processes has also been investigated through gene expression analysis in various in vitro models. These studies provide insights into the molecular initiating events and pathways perturbed by this compound.
A high-throughput screening of 42 different PFAS compounds in the human placental trophoblast cell line (JEG-3) identified this compound as one of ten substances that led to a reduction in cell viability. nih.gov This finding indicates that the compound can interfere with fundamental cellular processes at the transcriptomic level. The same study also found that this compound was among fifteen PFAS that decreased the mitochondrial membrane potential in these cells, suggesting a potential mechanism for its cytotoxic effects. nih.gov
In contrast, a developmental toxicity screening study using zebrafish embryos reported that this compound was "inactive" in their specific battery of morphological and developmental assays. researchgate.net This highlights that the toxicological effects of PFDoDA can be specific to the biological system and endpoints being evaluated.
Further in vitro cytotoxicity data comes from a Society of Toxicology abstract, which reported the half-maximal inhibitory concentration (IC50) for this compound in two different cell lines. In rat thyroid follicular cells (FRTL-5), the logarithmic IC50 was -5.139, and in a human sodium-iodide symporter (hNIS) expressing cell line, it was -3.747. toxicology.org
Table 2: Summary of In Vitro and Model Organism Gene Expression and Toxicity Findings for this compound
| Model System | Finding | Reference |
| Human Placental Trophoblast Cells (JEG-3) | Reduced cell viability | nih.gov |
| Human Placental Trophoblast Cells (JEG-3) | Decreased mitochondrial membrane potential | nih.gov |
| Zebrafish Embryo (Danio rerio) | Inactive in developmental toxicity assay | researchgate.net |
| Rat Thyroid Follicular Cells (FRTL-5) | Log IC50 of -5.139 for cytotoxicity | toxicology.org |
| Human Sodium-Iodide Symporter (hNIS) Cells | Log IC50 of -3.747 for cytotoxicity | toxicology.org |
Future Research Directions for Perfluoro 3,6 Dioxadecanoic Acid
Integrated Systems-Level Modeling of Environmental Distribution and Biological Interactions
To accurately predict the environmental journey and ultimate fate of Perfluoro-3,6-dioxadecanoic acid, future research must prioritize the development of integrated systems-level models. These complex computational frameworks are designed to simulate the compound's behavior across multiple environmental compartments and biological scales. nsf.govresearchgate.net Such models are essential for moving beyond simple measurements to a predictive understanding of exposure and risk.
A systems biology approach can help interpret the complex regulatory networks that govern toxicological responses to PFAS exposure. researchgate.net For this compound, this involves modeling its partitioning in soil, transport in water, and potential for atmospheric long-range transport. mdpi.comuni-hamburg.de Biologically, these models would aim to predict its uptake, distribution, and metabolism within organisms, linking environmental concentrations to internal dose and potential molecular interactions. The development of these models requires curated data on the physicochemical properties of the compound and its interactions within various environmental and biological systems. nsf.gov
| Table 1: Components of a Hypothetical Integrated Systems-Level Model for this compound | |
| Model Inputs | Description |
| Physicochemical Properties | Data on water solubility, vapor pressure, and partition coefficients (e.g., Koc, Kow) specific to this compound. |
| Source & Emission Data | Information on industrial release points, quantities, and pathways into the environment. |
| Environmental Parameters | Site-specific data such as soil type, organic carbon content, water flow rates, and climate data. mdpi.com |
| Biological Parameters | Species-specific data on physiology, metabolism, and food web structures. |
| Model Components | Description |
| Environmental Fate & Transport | Sub-models simulating movement and transformation in soil, surface water, groundwater, and atmosphere. |
| Bioaccumulation Module | Simulates uptake and concentration in aquatic and terrestrial food webs. |
| Pharmacokinetic (PK) Module | Predicts absorption, distribution, metabolism, and excretion within an organism. researchgate.net |
| Model Outputs | Description |
| Predicted Concentrations | Estimated levels of this compound in various environmental media (e.g., ng/L in water, ng/g in soil). |
| Exposure Assessment | Forecasts of human and ecological exposure levels under different scenarios. |
| Risk Characterization | Integration of exposure predictions with toxicological data to estimate potential risks. |
| Data Gaps Identified | Highlighting areas where more empirical research is needed to refine model accuracy. |
Development of Novel Remediation Technologies with Enhanced Efficiency and Sustainability
The high-energy carbon-fluorine bond makes this compound, like other PFAS, resistant to conventional environmental degradation processes. This persistence necessitates the development and optimization of novel remediation technologies capable of breaking down these "forever chemicals." mdpi.com Future research must evaluate and enhance emerging destructive technologies specifically for their effectiveness against perfluoroether carboxylic acids.
Promising areas of research include advanced oxidation processes (AOPs). researchgate.net One such method involves the decomposition of PFCAs and their ether-based alternatives in hot water with a persulfate oxidant, which has been shown to effectively mineralize these compounds to fluoride (B91410) ions and carbon dioxide. researchgate.netacs.org Another key technology is sonolysis, which uses high-frequency ultrasound to create acoustic cavitation, generating localized high temperatures and pressures that break down PFAS molecules. mdpi.com Research indicates that combining sonolysis with other methods, such as persulfate activation or photocatalysis, can create a synergistic effect, enhancing degradation efficiency. mdpi.comnih.gov A critical future direction is to systematically test these technologies on this compound to determine optimal operating conditions (e.g., temperature, pH, catalyst concentration), evaluate energy consumption, and identify any potential formation of hazardous byproducts. mdpi.com
| Table 2: Comparison of Novel Remediation Technologies for this compound | |||
| Technology | Underlying Principle | Potential Advantages | Future Research Needs for this compound |
| Thermally-Activated Persulfate | Generation of highly reactive sulfate (B86663) radicals (SO₄⁻•) at elevated temperatures (e.g., 80°C) to oxidize the compound. researchgate.netacs.org | Effective mineralization to F⁻ and CO₂. Operates at lower temperatures than incineration. acs.org | Determine degradation kinetics and pathway. Optimize persulfate concentration and temperature for maximum efficiency. |
| Sonolysis (Ultrasonication) | Acoustic cavitation creates localized pyrolysis at the surface of collapsing bubbles, cleaving C-F and C-C bonds. mdpi.com | Operates at ambient temperature and pressure; does not require chemical addition. mdpi.com | Investigate the effect of frequency and power density. Assess the impact of the ether oxygen on the degradation mechanism. |
| Sonolysis + Persulfate | Combines the physical effects of ultrasound with the chemical oxidation of sulfate radicals for enhanced degradation. nih.gov | Synergistic effects can lead to faster and more complete degradation than either method alone. nih.gov | Quantify the enhancement factor. Elucidate the specific synergistic mechanisms involved. |
| Ball Milling | A mechanochemical method that uses mechanical force to induce chemical reactions, breaking down PFAS in contaminated soils. mdpi.com | Energy-efficient and cost-effective for soil remediation. mdpi.com | Evaluate efficacy for PFECAs in different soil types. Assess long-term stability of treated soil. |
Refinement of Analytical Techniques for Ultrace and Complex Environmental Matrices
The ability to accurately detect and quantify this compound in diverse and complex environmental samples is fundamental to all other areas of research. Future work must focus on refining analytical methods to achieve lower detection limits and greater accuracy, particularly in challenging matrices like soil, sediment, and biological tissues. mdpi.comresearchgate.net
Currently, methods such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are the standard for PFAS analysis. mdpi.com However, the vast number of different PFAS and the potential for matrix interference complicate detection. Research indicates that commonly analyzed PFAS may only represent a fraction of the total PFAS present in a sample, underscoring the need for more comprehensive analytical approaches. uni-hamburg.de Future research should aim to develop and validate standardized methods specifically for this compound to ensure consistent and comparable data across laboratories. researchgate.net Furthermore, there is a need for innovative, field-deployable technologies, such as fluidic impedance platforms, that could allow for in-situ detection and quantification, enabling more responsive environmental monitoring. google.com
| Table 3: Future Directions for Analytical Technique Refinement for this compound | ||
| Analytical Challenge | Current Approach | Required Future Refinement |
| Ultra-trace Detection | HPLC-MS/MS | Optimization of sample extraction and concentration steps (e.g., solid-phase extraction) to lower limits of detection (LOD) and quantification (LOQ). researchgate.net |
| Matrix Interference | Use of isotope-labeled internal standards. | Development of more robust sample cleanup procedures tailored to different matrices (water, soil, biota) to minimize signal suppression or enhancement. |
| Lack of Standardization | Various in-house laboratory methods. | Inter-laboratory validation studies to establish a standardized, globally accepted method for this compound analysis. researchgate.net |
| Field Deployment | Laboratory-based analysis. | Development and validation of portable, real-time sensors for rapid on-site screening and monitoring. google.com |
| Quantifying Total PFAS | Target-specific analysis. | Investigating the utility of methods like the Total Oxidizable Precursor (TOP) assay to understand the contribution of this compound's precursors to its overall environmental load. uni-hamburg.de |
Further Elucidation of Structure-Activity Relationships in Environmental and Biological Contexts
Understanding the structure-activity relationship (SAR) is crucial for predicting the environmental behavior and toxicological potential of this compound. SAR studies investigate how a chemical's structural features—such as its carbon chain length, functional group, and presence of ether linkages—influence its properties and interactions. oup.com While PFECAs were designed to have different properties than legacy PFAS, studies suggest they can exhibit similar toxicities. oup.com
Initial high-throughput screening studies have provided some data on this compound, with one study finding it inactive in a zebrafish developmental toxicity assay, while others have reported it can reduce cellular proliferation and induce cytotoxicity in specific cell lines. researchgate.netresearchgate.nettoxicology.org This highlights the need for more in-depth research. Future SAR studies should focus on how the ether oxygen atoms within the fluorinated chain of this compound affect key processes compared to a traditional perfluoroalkyl carboxylate like PFOA. This includes investigating its binding affinity to key proteins and nuclear receptors, its ability to cross cell membranes, and its potential for bioaccumulation in different tissues. This research is vital for building predictive toxicology models and for informing the design of safer alternative chemicals in the future. oup.com
| Table 4: Key Research Questions for Structure-Activity Relationship Studies of this compound | |
| Structural Feature | Research Question |
| Ether Linkages (-O-) | How do the ether bonds affect the molecule's flexibility, polarity, and interaction with environmental particles (e.g., soil organic carbon)? mdpi.com |
| Do the ether bonds alter the compound's binding affinity to transport proteins like serum albumin compared to PFOA? | |
| Are the ether bonds susceptible to metabolic cleavage in organisms, and if so, what are the resulting breakdown products? | |
| Carboxylic Acid Headgroup (-COOH) | How does this functional group dictate the compound's partitioning behavior in the environment and its interaction with biological receptors? |
| Fluorinated Carbon Chain (C8 equivalent) | How does the overall chain length and fluorination pattern influence bioaccumulation potential and toxicological potency relative to other short- and long-chain PFAS? researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for detecting and quantifying PFO2DA in environmental matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution for precise quantification. Optimize chromatographic separation using a C18 column and a methanol/water gradient to resolve PFO2DA from structurally similar PFAS (e.g., perfluoro-3,6-dioxaheptanoic acid [NFDHA]) .
- Key Considerations :
- Matrix effects (e.g., in soil or biological tissues) require solid-phase extraction (SPE) with weak anion-exchange cartridges for cleanup .
- Quantify using stable isotope-labeled internal standards (e.g., -PFO2DA) to correct for recovery losses .
Q. How can researchers prepare stable calibration standards for PFO2DA?
- Protocol :
Dissolve PFO2DA in methanol:water (50:50 v/v) to minimize adsorption to glass surfaces. Use polypropylene vials for storage .
Validate stability via repeated LC-MS/MS analysis over 72 hours to confirm no degradation.
Include secondary standards (e.g., perfluorooctanoic acid [PFOA]) as cross-reference controls .
Q. What are the primary challenges in synthesizing high-purity PFO2DA for experimental use?
- Synthesis Issues :
- Fluorinated ether linkages in PFO2DA require controlled oligomerization of tetrafluoroethylene oxide precursors, which often yield mixed chain-length byproducts .
- Purification via fractional distillation or preparative LC is critical to isolate >95% purity .
Advanced Research Questions
Q. How does PFO2DA compare to legacy PFAS in bioaccumulation and toxicity mechanisms?
- Experimental Design :
- Use in vitro models (e.g., FRTL-5 thyroid cells) to compare PFO2DA’s sodium-iodide symporter (NIS) inhibition potency (IC) against PFOS and PFOA. Dose-response curves should span 0.1–100 µM .
- For in vivo studies, employ marine fish embryos (e.g., mahi-mahi) to assess developmental toxicity endpoints (e.g., hatching success, teratogenicity) at environmentally relevant concentrations (1–100 µg/L) .
- Key Findings :
- PFO2DA exhibits stronger NIS inhibition than PFOA but weaker than PFOS, suggesting distinct structure-activity relationships .
Q. What advanced techniques differentiate PFO2DA from its structural isomers (e.g., perfluoro-3,7-dimethyloctanoic acid)?
- Analytical Strategy :
Utilize high-resolution mass spectrometry (HRMS) to distinguish exact masses (e.g., CHFO vs. CHFO).
Apply ion mobility spectrometry (IMS) to separate isomers based on collision cross-section differences .
Cross-reference with databases like EPA’s Chemistry Dashboard to prioritize isomers with higher literature prevalence .
Q. How does PFO2DA interact with environmental matrices like sediments or dissolved organic matter?
- Experimental Approach :
- Conduct sorption studies using batch equilibration: mix PFO2DA with soil/sediment samples (pH 4–9) and quantify aqueous-phase concentrations via LC-MS/MS.
- Model partitioning coefficients (K) to assess mobility and potential groundwater contamination .
- Critical Observations :
- PFO2DA’s ether linkages reduce hydrophobicity compared to fully carbon-chain PFAS, leading to higher solubility and mobility in aqueous systems .
Data Interpretation & Contradictions
Q. How should researchers address discrepancies in toxicity data between in vitro and in vivo models?
- Resolution Framework :
Compare metabolic stability: PFO2DA may degrade into reactive intermediates in in vivo systems, unlike static in vitro conditions .
Evaluate species-specific differences in protein binding (e.g., albumin affinity in fish vs. mammals) .
Use physiologically based kinetic (PBK) modeling to extrapolate dose metrics across models .
Q. What confounding factors complicate PFAS mixture toxicity studies involving PFO2DA?
- Mitigation Strategies :
- Design experiments with single-compartment systems (e.g., zebrafish embryos) to isolate PFO2DA’s effects from co-contaminants .
- Apply factorial ANOVA to statistically disentangle synergistic/antagonistic interactions in mixture exposures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
